molecular formula C46H36FN9 B15353873 4,4'-(8-Fluoropentaazaphenalene-2,5-diyl)bis((N3-methyl)triphenylamine)

4,4'-(8-Fluoropentaazaphenalene-2,5-diyl)bis((N3-methyl)triphenylamine)

Cat. No.: B15353873
M. Wt: 733.8 g/mol
InChI Key: ARQJPOVNWRVTBJ-UHFFFAOYSA-N
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Description

4,4'-(8-Fluoropentaazaphenalene-2,5-diyl)bis((N3-methyl)triphenylamine): is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4'-(8-Fluoropentaazaphenalene-2,5-diyl)bis((N3-methyl)triphenylamine) typically involves multiple steps, starting with the preparation of the core pentaazaphenalene structure. This is often achieved through a series of reactions including nitration, reduction, and cyclization. The fluorine atom is introduced through a halogenation reaction, and the triphenylamine groups are attached via nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would require careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity. Large-scale synthesis would also involve the use of specialized equipment to handle the potentially hazardous chemicals involved in the process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form different oxidation states, which can be useful in studying its redox properties.

  • Reduction: : Reduction reactions can be used to modify the electronic properties of the compound.

  • Substitution: : Substitution reactions can introduce different functional groups, altering the compound's reactivity and properties.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation might yield different oxidized forms of the compound, while substitution reactions could result in derivatives with different functional groups.

Scientific Research Applications

4,4'-(8-Fluoropentaazaphenalene-2,5-diyl)bis((N3-methyl)triphenylamine): has several applications in scientific research:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its unique structure makes it a candidate for studying biological interactions and processes.

  • Industry: : Use in the development of advanced materials and electronic devices.

Mechanism of Action

The mechanism by which 4,4'-(8-Fluoropentaazaphenalene-2,5-diyl)bis((N3-methyl)triphenylamine) exerts its effects involves its interaction with specific molecular targets and pathways. The compound's electronic properties and structural features allow it to bind to certain receptors or enzymes, influencing biological processes.

Comparison with Similar Compounds

4,4'-(8-Fluoropentaazaphenalene-2,5-diyl)bis((N3-methyl)triphenylamine): can be compared to other similar compounds such as triphenylamine derivatives and fluorinated aromatic compounds . Its uniqueness lies in the combination of the pentaazaphenalene core and the triphenylamine groups, which provide distinct electronic and structural properties.

List of Similar Compounds

  • Triphenylamine derivatives

  • Fluorinated aromatic compounds

  • Pentaazaphenalene derivatives

Properties

Molecular Formula

C46H36FN9

Molecular Weight

733.8 g/mol

IUPAC Name

4-[11-fluoro-7-[2-(methylamino)-4-(N-phenylanilino)phenyl]-2,4,6,8,13-pentazatricyclo[7.3.1.05,13]trideca-1(12),2,4,6,8,10-hexaen-3-yl]-3-N-methyl-1-N,1-N-diphenylbenzene-1,3-diamine

InChI

InChI=1S/C46H36FN9/c1-48-40-29-36(54(32-15-7-3-8-16-32)33-17-9-4-10-18-33)23-25-38(40)44-50-42-27-31(47)28-43-51-45(53-46(52-44)56(42)43)39-26-24-37(30-41(39)49-2)55(34-19-11-5-12-20-34)35-21-13-6-14-22-35/h3-30,48-49H,1-2H3

InChI Key

ARQJPOVNWRVTBJ-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CC(=C1)N(C2=CC=CC=C2)C3=CC=CC=C3)C4=NC5=CC(=CC6=NC(=NC(=N4)N56)C7=C(C=C(C=C7)N(C8=CC=CC=C8)C9=CC=CC=C9)NC)F

Origin of Product

United States

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